molecular formula C20H37NO2 B11577105 1-(1,4-Dioxaspiro[4.11]hexadec-2-ylmethyl)piperidine

1-(1,4-Dioxaspiro[4.11]hexadec-2-ylmethyl)piperidine

Cat. No.: B11577105
M. Wt: 323.5 g/mol
InChI Key: OIIPIUYWDFRYAK-UHFFFAOYSA-N
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Description

1-({1,4-DIOXASPIRO[4.11]HEXADECAN-2-YL}METHYL)PIPERIDINE is a complex organic compound with the molecular formula C20H37NO2.

Preparation Methods

The synthesis of 1-({1,4-DIOXASPIRO[4.11]HEXADECAN-2-YL}METHYL)PIPERIDINE typically involves multiple steps, starting with the formation of the spirocyclic core. This can be achieved through the reaction of appropriate ketones with ethylene glycol under acidic conditions to form the dioxaspiro structure.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-({1,4-DIOXASPIRO[4.11]HEXADECAN-2-YL}METHYL)PIPERIDINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized derivatives of the original compound .

Scientific Research Applications

1-({1,4-DIOXASPIRO[4.11]HEXADECAN-2-YL}METHYL)PIPERIDINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which 1-({1,4-DIOXASPIRO[4.11]HEXADECAN-2-YL}METHYL)PIPERIDINE exerts its effects is largely dependent on its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets and influence biological pathways .

Comparison with Similar Compounds

Compared to other spirocyclic compounds, 1-({1,4-DIOXASPIRO[4.11]HEXADECAN-2-YL}METHYL)PIPERIDINE is unique due to its specific combination of a dioxaspiro core and a piperidine moiety. Similar compounds include:

These comparisons highlight the unique structural and functional attributes of 1-({1,4-DIOXASPIRO[4.11]HEXADECAN-2-YL}METHYL)PIPERIDINE, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H37NO2

Molecular Weight

323.5 g/mol

IUPAC Name

1-(1,4-dioxaspiro[4.11]hexadecan-3-ylmethyl)piperidine

InChI

InChI=1S/C20H37NO2/c1-2-4-6-9-13-20(14-10-7-5-3-1)22-18-19(23-20)17-21-15-11-8-12-16-21/h19H,1-18H2

InChI Key

OIIPIUYWDFRYAK-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2(CCCCC1)OCC(O2)CN3CCCCC3

Origin of Product

United States

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